molecular formula C14H15N3O2 B6246934 N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine CAS No. 1509757-81-6

N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine

Cat. No. B6246934
CAS RN: 1509757-81-6
M. Wt: 257.3
InChI Key:
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Description

“N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran compounds has been a topic of interest in recent years. A variety of methods have been developed, including metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, oxidative cyclization of 2-hydroxystilbenes using iodine (III), and the use of ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . These methods have been used to construct complex benzofuran derivatives .


Chemical Reactions Analysis

The chemical reactions involving benzofuran compounds are diverse. For instance, benzofuran compounds can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . Additionally, reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones can provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .

Future Directions

Research on benzofuran compounds has remarkably increased during the past few decades. Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . The development of novel methods for constructing benzofuran rings and the discovery of new biological activities of benzofuran compounds are expected to continue in the future .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine involves the reaction of 2,3-dihydro-1-benzofuran-2-carbaldehyde with 6-methoxypyrimidin-4-amine in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "2,3-dihydro-1-benzofuran-2-carbaldehyde", "6-methoxypyrimidin-4-amine", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydro-1-benzofuran-2-carbaldehyde and 6-methoxypyrimidin-4-amine in a suitable solvent.", "Step 2: Add the reducing agent to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or chromatography and purify it by recrystallization." ] }

CAS RN

1509757-81-6

Product Name

N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine

Molecular Formula

C14H15N3O2

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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